

# Investigating the WDR5-MLL Interaction with OICR-9429: A Technical Guide

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This in-depth technical guide explores the mechanism and quantitative parameters of the interaction between the WD40-repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) protein, and its potent inhibition by the small molecule antagonist OICR-9429. This document provides a comprehensive overview of the binding kinetics, cellular effects, and the experimental methodologies used to characterize this critical interaction in the context of cancer research, particularly in acute myeloid leukemia (AML).

# **Core Concepts: The WDR5-MLL Interaction**

The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark for transcriptional activation. WDR5 is an essential component of this complex, acting as a scaffold and presenting the histone H3 tail for methylation by the MLL1 catalytic subunit. The interaction between WDR5 and a specific "Win" motif on MLL1 is crucial for the integrity and enzymatic activity of the complex. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making the WDR5-MLL1 interaction a prime target for therapeutic intervention.[1][2][3]

# **OICR-9429: A Potent Antagonist**

OICR-9429 is a first-in-class, potent, and highly selective small molecule antagonist of the WDR5-MLL interaction.[4] It competitively binds to the central peptide-binding pocket on WDR5, the same site that recognizes the MLL1 "Win" motif.[5][6] This disruption of the protein-



protein interaction compromises the MLL1 complex's activity, leading to a reduction in H3K4 trimethylation and subsequent anti-leukemic effects.[6][7]

# **Quantitative Data Summary**

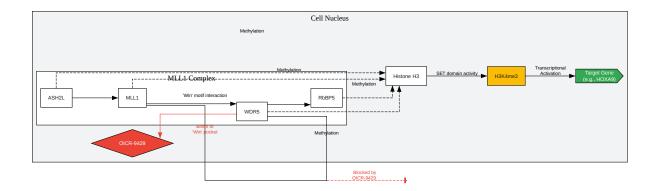
The following tables summarize the key quantitative data for the interaction of OICR-9429 with WDR5.

Binding Affinity (Kd)	Method	Value (nM)	Reference
OICR-9429 to WDR5	Surface Plasmon Resonance (Biacore)	24	[8]
OICR-9429 to WDR5	Surface Plasmon Resonance (Biacore)	51	[9]
OICR-9429 to WDR5	Isothermal Titration Calorimetry (ITC)	52	[8][9]
OICR-9429 to WDR5	Fluorescence Polarization (FP)	93 ± 28	[5][10]
OICR-9429 to WDR5	Function Assay (SPR)	30	[10]
Displacement and Inhibition	Method	Value (nM)	Reference
	Method  Fluorescence Polarization (FP)	Value (nM) 64 ± 4	Reference [5][10]
Inhibition  Kdisp (MLL Win	Fluorescence		
Inhibition  Kdisp (MLL Win peptide)	Fluorescence Polarization (FP) Fluorescence	64 ± 4	[5][10]



## **Signaling Pathway and Mechanism of Action**

The following diagram illustrates the central role of the WDR5-MLL complex in H3K4 trimethylation and how OICR-9429 disrupts this process.



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Caption: Mechanism of OICR-9429 inhibition of the WDR5-MLL complex.

# **Experimental Protocols**

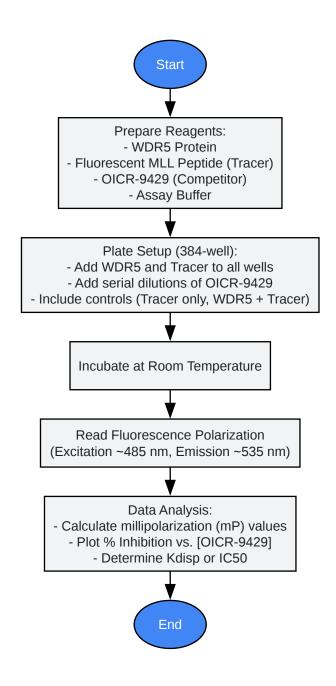
Detailed methodologies for the key experiments cited are provided below.

### Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of OICR-9429 to displace a fluorescently labeled MLL "Win" peptide from WDR5.



Workflow:



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Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

#### **Detailed Steps:**

- Reagents:
  - Recombinant human WDR5 (residues 1-334) is expressed and purified.



- A synthetic MLL1 peptide (e.g., ARAEVHLRKSAFD) is labeled with a fluorophore like fluorescein (FAM).
- OICR-9429 is dissolved in DMSO to create a stock solution for serial dilutions.
- Assay buffer (e.g., HEPES-based buffer) is prepared.

#### Procedure:

- Assays are performed in black, non-binding 384-well plates.
- A fixed concentration of WDR5 protein and fluorescently labeled MLL peptide are added to each well.
- A serial dilution of OICR-9429 is added to the wells.
- The plate is incubated for a set period (e.g., 30 minutes) at room temperature to reach equilibrium.

#### Data Acquisition:

 Fluorescence polarization is measured using a plate reader capable of detecting parallel and perpendicular fluorescence intensity.

#### Data Analysis:

- The decrease in fluorescence polarization signal indicates the displacement of the fluorescent peptide by OICR-9429.[5]
- The percentage of inhibition is calculated, and the data is fitted to a dose-response curve to determine the displacement constant (Kdisp) or IC50 value.[12]

### **Surface Plasmon Resonance (SPR)**

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of OICR-9429 to WDR5 in a label-free manner.

#### **Detailed Steps:**



#### · Immobilization:

 Recombinant His-tagged WDR5 protein is immobilized onto a sensor chip (e.g., a Ni-NTA sensor chip).

#### Binding Analysis:

- A series of concentrations of OICR-9429 in a suitable running buffer are flowed over the sensor chip surface.
- The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

#### Data Analysis:

- The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model.
- The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

### **Cellular Assays**

These assays assess the biological effects of OICR-9429 in a cellular context.

Cell Viability Assay (e.g., CellTiter-Glo):

#### Cell Culture:

 Human acute myeloid leukemia (AML) cells (e.g., primary AML cells) are seeded in 96-well plates.[10]

#### Treatment:

Cells are treated with a range of concentrations of OICR-9429 or a vehicle control (e.g., 0.05% DMSO).[10]

#### Incubation:

Plates are incubated for a specified period (e.g., 72 hours).[10]



#### · Measurement:

 Cell viability is measured using a luminescent assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[10]

Co-Immunoprecipitation (Co-IP) and Western Blotting: This method is used to confirm that OICR-9429 disrupts the interaction between WDR5 and other MLL complex components within cells.[5]

#### Cell Treatment:

- Cells (e.g., HEK293 transfected with FLAG-tagged WDR5) are treated with OICR-9429 or a vehicle control.[5]
- · Lysis and Immunoprecipitation:
  - Cells are lysed, and the FLAG-tagged WDR5 is immunoprecipitated using anti-FLAG antibodies.
- Western Blotting:
  - The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is probed with antibodies against MLL and RbBP5 to detect the amount of these proteins that co-immunoprecipitated with WDR5. A dose-dependent decrease in coprecipitated MLL and RbBP5 indicates the disruptive effect of OICR-9429.[5]

### Conclusion

OICR-9429 is a well-characterized and potent chemical probe for studying the WDR5-MLL interaction. Its ability to selectively disrupt this key protein-protein interaction has been quantitatively demonstrated through various biophysical and cellular assays. The detailed protocols and data presented in this guide provide a solid foundation for researchers investigating the role of the WDR5-MLL complex in health and disease and for the development of novel epigenetic therapies.



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